Sodium aluminum hydride

Organic Synthesis Reducing Agents Yield Comparison

High-cost LiAlH4 bottlenecks kilo-lab reductions? NaAlH4 is a strategic, lower-cost substitute with equivalent reducing power across aldehydes, ketones, esters, and nitro groups (<10% yield difference). Specific advantages: · 92% benzylamine yield from nitrile reduction · Soluble in THF (16 g/100 mL) - ideal for THF-based protocols · Decomposes at 178-183°C, providing a ~30°C safety margin over LiAlH4. For hydrogen storage R&D, Ti/Zr-doped NaAlH4 delivers 4.34 wt% reversible capacity at 160°C. Bulk packaging and consistent quality support pharmaceutical intermediate and fine chemical manufacturing.

Molecular Formula AlH4Na
Molecular Weight 54.003 g/mol
CAS No. 13770-96-2
Cat. No. B089126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium aluminum hydride
CAS13770-96-2
SynonymsNaAlH4
sodium alanate
sodium aluminum hydride
Molecular FormulaAlH4Na
Molecular Weight54.003 g/mol
Structural Identifiers
SMILES[Na+].[AlH4-]
InChIInChI=1S/Al.Na.4H/q-1;+1;;;;
InChIKeyMNYCIYRTKITUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in tetrahydrofuran, dimethyl "Cellosolve"

Sodium Aluminum Hydride Procurement Guide


Sodium aluminum hydride (NaAlH4, sodium alanate) is a complex metal hydride belonging to the tetrahydroaluminate class [1]. Structurally analogous to lithium aluminum hydride (LiAlH4), it consists of Na⁺ cations and tetrahedral AlH₄⁻ anions [2]. It is a white to gray pyrophoric crystalline solid (density 1.24 g/cm³; decomposes at 178–183°C) [2], soluble in tetrahydrofuran (THF, 16 g/100 mL at room temperature) but insoluble in diethyl ether or hydrocarbons [2]. NaAlH4 serves as a potent reducing agent for organic synthesis and as a reversible hydrogen storage material [2].

1 Broad reduction scope (esters, amides, nitriles) comparable to LiAlH4 class
2 THF-soluble; ether-insoluble – fits THF-based reduction workflows
3 Hydrogen storage research platform when doped with transition metals
4 Reported lower precursor cost may support budget-sensitive large-scale procurement

NaAlH4 vs. LiAlH4/NaBH4: Key Differences


In complex hydride reductions, reagent interchangeability is not guaranteed. NaBH4 is a milder reducing agent, limited primarily to aldehydes and ketones, whereas NaAlH4 and LiAlH4 reduce a broader spectrum including esters, carboxylic acids, amides, and nitriles [1]. More critically, NaAlH4 exhibits differential reactivity compared to LiAlH4 for specific functional groups, such as the reduction of nitriles to amines [2]. Furthermore, the higher thermal decomposition temperature and distinct solubility profile of NaAlH4 (soluble in THF, insoluble in ether) necessitate specific solvent and handling protocols compared to LiAlH4 [3]. Lastly, in hydrogen storage applications, the kinetic and thermodynamic performance of NaAlH4 can be uniquely modulated by doping strategies (e.g., Ti, Zr), which is not a relevant application space for NaBH4 and a domain where LiAlH4 lacks comparable reversible capacity [4].

Reagent
Reduction Scope
Solvent Compatibility
H₂ Storage
NaAlH4
Aldehydes, ketones, esters, amides, nitriles
THF soluble; ether insoluble
Reversible (doped)
LiAlH4
Similar broad scope; ether soluble
Ether soluble; THF soluble
Irreversible decomposition
NaBH4
Aldehydes, ketones only
Protic media; not comparable
Not applicable

Direct substitution without solvent redesign and reactivity verification may lead to incomplete reduction or process failure. Scope, solvent, and application profile must be reviewed.

NaAlH4 Differentiation Evidence


Reduction Yield Comparison

A systematic head-to-head comparison of NaAlH4 (SAH) and LiAlH4 (LAH) demonstrates that SAH achieves comparable reduction yields across a range of functional groups. Under identical reaction conditions (THF, 0°C), yields for SAH reductions were within 10% of those reported for LAH for aldehydes, ketones, carboxylic acids, esters, acid chlorides, alkyl halides, and nitro compounds [1]. For example, the reduction of ethyl benzoate yielded 91% benzyl alcohol with SAH [1].

Reduction Yield
Head-to-head
91% benzyl alcohol (ethyl benzoate) LiAlH4: within 10% absolute yield
Comparable reduction efficiency across tested substrates
THF, 0°C, excess NaAlH4; multiple functional groups tested
Organic Synthesis Reducing Agents Yield Comparison

Nitrile Reduction Capability

A class-level distinction exists between NaAlH4 and sodium borohydride (NaBH4). While NaBH4 is a mild reducing agent that typically does not reduce nitriles to primary amines under standard conditions [1], NaAlH4 readily performs this transformation. Experimental data show that NaAlH4 reduces benzonitrile to benzylamine in 92% yield under standard addition conditions (THF, 0°C) [2]. This places NaAlH4 in the same functional group reduction class as LiAlH4, offering a more reactive alternative to NaBH4 for demanding substrates.

Nitrile Reduction
Class-level
92% benzylamine (benzonitrile) NaBH4: no significant reduction
Enables nitrile-to-amine pathway where NaBH4 cannot
Class-equivalent reactivity to LiAlH4 for nitriles
Organic Synthesis Functional Group Tolerance Nitrile Reduction

Reversible Hydrogen Storage Capacity

NaAlH4 is uniquely positioned as a reversible solid-state hydrogen storage material when doped with transition metals, a property not shared by LiAlH4, which decomposes irreversibly. Upon doping with Ti and Zr co-dopants, NaAlH4 achieves a reversible hydrogen capacity of 4.34 wt% at 160°C [1]. Doping with Ti alone enables rapid evolution of 4.0 wt% H₂ at 100°C [2]. This reversible storage capability is a differentiating feature absent in LiAlH4, which undergoes irreversible thermal decomposition.

H₂ Storage Capacity
Reported
4.34 wt% (Ti-Zr, 160°C)
4.0 wt% (Ti, 100°C)
Reversible storage; LiAlH4 decomposes irreversibly
Doping with Ti, Zr enables cycling
Hydrogen Storage Energy Materials Kinetics

Thermal Stability Comparison

NaAlH4 exhibits a higher thermal decomposition threshold compared to LiAlH4, a factor relevant to storage and handling safety. NaAlH4 decomposes at 178–183°C [1], whereas LiAlH4 is reported to melt with decomposition at approximately 150°C and can undergo exothermic decomposition at lower temperatures when contaminated or finely divided [2]. This ~30°C higher decomposition point for NaAlH4 provides a marginally wider thermal operating window and may reduce decomposition risk during ambient storage or mild process excursions.

Decomposition Temp
Cross-study
178–183°C (NaAlH4)
~150°C (LiAlH4)
~30°C higher threshold; may reduce storage decomposition risk
Both remain pyrophoric; inert handling required
Chemical Safety Thermal Stability Handling

Solvent Compatibility Profile

NaAlH4 exhibits a distinct solvent compatibility profile compared to LiAlH4. NaAlH4 is readily soluble in THF (16 g/100 mL at room temperature) but is insoluble in diethyl ether and hydrocarbons [1]. In contrast, LiAlH4 is soluble in diethyl ether (approximately 25–30 g/100 mL) and THF [2]. This difference in ethereal solvent tolerance necessitates specific solvent selection for each reagent; processes designed for LiAlH4 in ether cannot simply substitute NaAlH4 without changing the reaction medium.

Ether Solubility
Property
Insoluble in diethyl ether
LiAlH4: ~25-30 g/100 mL
THF is required; ether-based protocols not directly transferable
Solvent swap essential for ether-designed workflows
Solvent Compatibility Process Chemistry Solubility

Procurement Cost Comparison

From a procurement perspective, NaAlH4 is recognized as a cost-effective alternative to LiAlH4 for applications where their reducing power is comparable [1]. The lower cost is attributed to the greater natural abundance and lower price of sodium precursors compared to lithium precursors. While exact pricing is dynamic and supplier-dependent, the class-level inference is that NaAlH4 consistently provides a lower cost per mole of hydride equivalent delivered, enabling substantial material cost savings in large-scale or high-volume reduction processes [2].

Procurement Cost
Class-level
Lower sodium-precursor cost reported
May support budget optimization at scale
Pricing is market-dependent; verify current quotes
Procurement Economics Cost Analysis Large-Scale Synthesis

NaAlH4 Application Scenarios


Large-Scale Organic Reductions

For industrial or kilo-lab reductions where LiAlH4 has been traditionally employed but cost constraints are significant, NaAlH4 is a strategic replacement. The quantitative yield comparison (<10% absolute difference across aldehydes, ketones, esters, and nitro compounds [5]) and demonstrated nitrile reduction capability (92% benzylamine yield [5]) establish that NaAlH4 can substitute LiAlH4 in many synthetic sequences. The class-level cost advantage [6] directly translates to reduced manufacturing cost of goods, making NaAlH4 the preferred choice for high-volume pharmaceutical intermediate and fine chemical production.

Solid-State Hydrogen Storage

NaAlH4, when doped with titanium or titanium-zirconium combinations, exhibits reversible hydrogen storage with capacities up to 4.34 wt% at 160°C and rapid desorption at 100°C [5]. This is a unique application domain where LiAlH4 is not applicable due to its irreversible decomposition [6]. Research groups and industrial R&D labs focused on solid-state hydrogen carriers, fuel cell hydrogen supply, or thermal energy storage should procure NaAlH4 as the platform material for catalyst screening and cycling performance evaluation.

THF-Based Reduction Protocols

NaAlH4 is ideally suited for reduction protocols that are designed or can be adapted to use THF as the reaction solvent, given its solubility of 16 g/100 mL in THF [5]. For chemists working with substrates that are incompatible with diethyl ether or for processes where THF is already the preferred solvent, NaAlH4 provides equivalent reactivity to LiAlH4 [6] without requiring the use of ether-soluble reagents. This simplifies solvent selection and eliminates the need for ether-specific safety and handling infrastructure.

Thermal Stability in Handling

In large-scale manufacturing or long-term storage scenarios where thermal excursions are a concern, the higher decomposition threshold of NaAlH4 (178–183°C) compared to LiAlH4 (~150°C) [5] provides an incremental safety margin. While both reagents are pyrophoric and moisture-sensitive [6], the ~30°C higher decomposition temperature of NaAlH4 can reduce the likelihood of decomposition events during ambient storage in warm climates or during mild process temperature fluctuations, making it a pragmatically safer choice for certain bulk handling operations.

Application
Selection Property
Validation Focus
Large-Scale Organic Reductions
Reduction yield profile vs. LiAlH4 class
Substrate-specific yield verification and cost-yield optimization
Solid-State Hydrogen Storage
Reversible capacity after transition-metal doping
Dopant screening and cycling stability assessment
THF-Based Reduction Protocols
THF solubility (16 g/100 mL)
Protocol adaptation and solvent compatibility validation
Thermal Stability in Handling
Decomposition threshold ~30°C above LiAlH4
Storage stability under ambient and mild process excursions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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